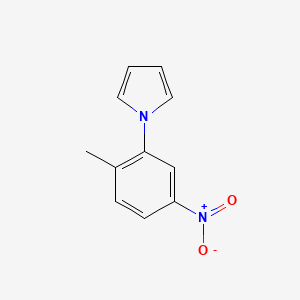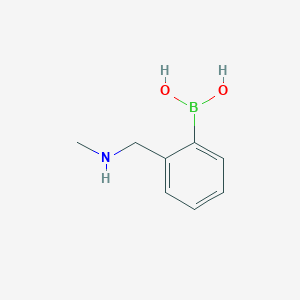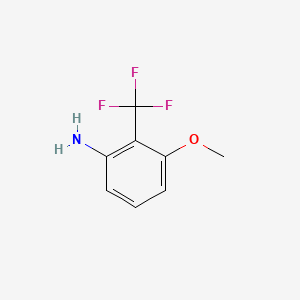
3-Methoxy-2-(trifluoromethyl)aniline
説明
3-Methoxy-2-(trifluoromethyl)aniline is an important intermediate of medicine and pesticide . It is mainly used for synthesizing analgesic and herbicide, veterinary anti-inflammatory drug, and is also a key intermediate for synthesizing flunixin meglumine .
Synthesis Analysis
A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate is reported . The transformation allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of 3-Methoxy-2-(trifluoromethyl)aniline is CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline . It is classified as an aromatic amine .Chemical Reactions Analysis
3-Methoxy-2-(trifluoromethyl)aniline may be used in chemical synthesis . It may be used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .科学的研究の応用
Synthesis of Spleen Tyrosine Kinase Inhibitors
- Application Summary : 3-Methoxy-5-(trifluoromethyl)aniline is used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .
Synthesis of Substituted Bicyclic Heterocycles
- Application Summary : 4-Methoxy-3-(trifluoromethyl)aniline, a compound similar to 3-Methoxy-2-(trifluoromethyl)aniline, is used for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues .
- Results or Outcomes : These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .
Trifluoromethylarylation of Alkenes
- Application Summary : Anilines, such as 3-Methoxy-2-(trifluoromethyl)aniline, can be used in the trifluoromethylarylation of alkenes .
- Methods of Application : The method involves the use of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .
- Results or Outcomes : This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
Synthesis of Analgesic and Herbicide
- Application Summary : 2-Methyl-3-Trifluoromethyl Aniline, a compound similar to 3-Methoxy-2-(trifluoromethyl)aniline, is an important intermediate of medicine and pesticide, mainly used for synthesizing analgesic and herbicide .
- Results or Outcomes : This compound is also a key intermediate for synthesizing flunixin meglumine .
Synthesis of Flunixin
- Application Summary : 2-Methyl-3-Trifluoromethyl Aniline, a compound similar to 3-Methoxy-2-(trifluoromethyl)aniline, is used for synthesizing the analgesic compound, flunixin .
- Results or Outcomes : Flunixin is a nonsteroidal anti-inflammatory drug (NSAID), and is used in veterinary medicine for the relief of pain and inflammation .
Synthesis of Antitumor and Antiviral Compounds
- Application Summary : 4-Methoxy-3-(trifluoromethyl)aniline, a compound similar to 3-Methoxy-2-(trifluoromethyl)aniline, is used for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues .
- Results or Outcomes : These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .
Safety And Hazards
将来の方向性
The future directions of 3-Methoxy-2-(trifluoromethyl)aniline research could involve the trifluoromethylarylation of alkenes using anilines . This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
特性
IUPAC Name |
3-methoxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJBDVWRFMTPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274128 | |
| Record name | 3-Methoxy-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(trifluoromethyl)aniline | |
CAS RN |
53982-03-9 | |
| Record name | 3-Methoxy-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53982-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
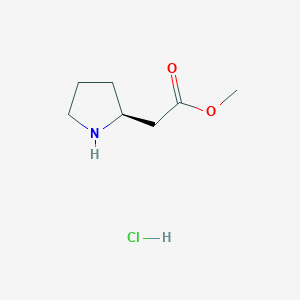
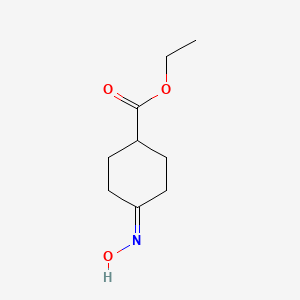

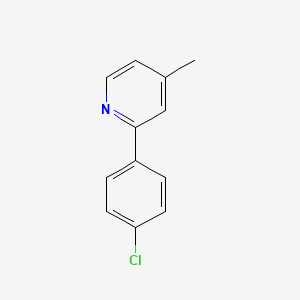
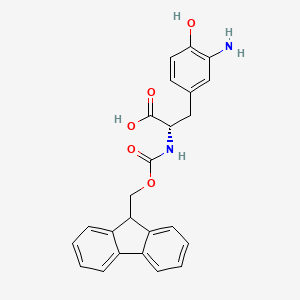
![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)
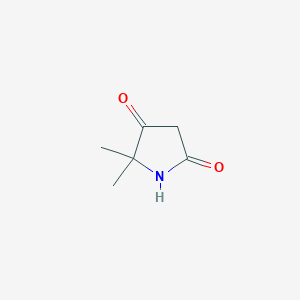

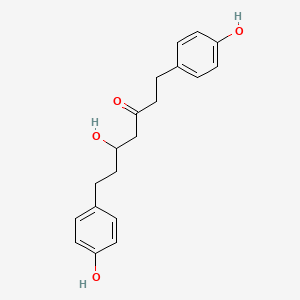
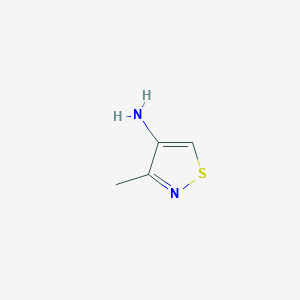
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)
